3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid
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Overview
Description
3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid is an organic compound characterized by the presence of a chlorinated aromatic ring and a propenoic acid moiety
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Similar compounds have been found to interact with their targets via various mechanisms, such as free radical reactions . In these reactions, the compound may form a resonance-stabilized carbocation, which can undergo further reactions .
Biochemical Pathways
Similar compounds have been found to undergo reactions such as protodeboronation and anti-markovnikov alkene hydromethylation . These reactions can potentially affect various biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 4-chlorobenzyl chloride.
Formation of the Ether Linkage: The 5-chloro-2-hydroxybenzaldehyde reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form 5-chloro-2-[(4-chlorophenyl)methoxy]benzaldehyde.
Aldol Condensation: The resulting benzaldehyde undergoes an aldol condensation with malonic acid in the presence of a base like sodium ethoxide (NaOEt) to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[5-(4-Chlorophenyl)-2-furyl]acrylic acid: Similar structure with a furan ring instead of a methoxy group.
Mandipropamid: Contains a chlorophenyl group and is used as a fungicide.
Uniqueness
3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid is unique due to its specific combination of chlorinated aromatic rings and a propenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-4-1-11(2-5-13)10-21-15-7-6-14(18)9-12(15)3-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAYAESRKAJMTB-FPYGCLRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)/C=C/C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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